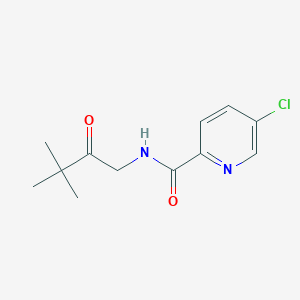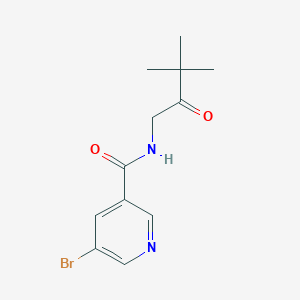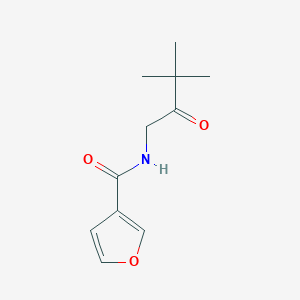![molecular formula C11H13FN2O3 B7595699 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white solid with a molecular weight of 437.45 g/mol and a melting point of 122-124°C. Fmoc-Lys(Fmoc)-OH is widely used in scientific research due to its unique chemical properties and applications.
Mecanismo De Acción
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have a specific mechanism of action as it is not a drug. However, it is used as a building block in peptide synthesis, which can have a variety of mechanisms of action depending on the specific peptide being synthesized.
Biochemical and Physiological Effects:
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have any known biochemical or physiological effects as it is not a drug. However, peptides synthesized using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH may have a variety of biochemical and physiological effects depending on their specific sequence and structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in peptide synthesis is its high purity and availability from commercial sources. It is also relatively easy to incorporate into peptide sequences using SPPS methods. However, one limitation is that it is relatively expensive compared to other amino acid derivatives.
Direcciones Futuras
There are several future directions for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in scientific research. One area of interest is the development of new methods for peptide synthesis that use 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH as a building block. Another area of interest is the use of peptides synthesized using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in drug discovery and development. Additionally, there is potential for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in the development of new biomaterials and tissue engineering applications.
Métodos De Síntesis
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH can be synthesized by reacting 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid-OH with Fmoc-protected amino acids. This reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or HPLC.
Aplicaciones Científicas De Investigación
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is often used as a building block for the synthesis of peptides containing lysine residues. These peptides can be used in a variety of scientific applications, including drug discovery, protein engineering, and biomaterials research.
Propiedades
IUPAC Name |
3-[(3-fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)8-3-4-13-5-9(8)12/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMZKAGJFITSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=C(C=NC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)






![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
